(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine
Description
(E)-1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a piperazine derivative featuring two distinct functional groups: a 1H-pyrazole moiety linked via an ethyl chain to the piperazine nitrogen and a styrylsulfonyl group at the 4-position of the piperazine ring (Figure 1). This compound exemplifies the structural diversity achievable through modifications of the piperazine scaffold, a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
The synthesis of such compounds typically involves nucleophilic substitution or ring-opening reactions. For instance, sulfur-containing piperazine derivatives are often synthesized using Na₂S as a sulfur source and aromatic halogenated substrates under elevated temperatures (e.g., 120°C). The styrylsulfonyl group may be introduced via sulfonylation reactions, while the pyrazole-ethyl chain can be appended through alkylation or coupling strategies.
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,16-7-17-5-2-1-3-6-17)21-14-11-19(12-15-21)10-13-20-9-4-8-18-20/h1-9,16H,10-15H2/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSPANYDVSDUDZ-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with both a pyrazole and a styrylsulfonyl group. Its molecular formula is , indicating a complex structure that may contribute to its diverse biological activities.
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis and reduced cell viability in various cancer cell lines, including breast cancer cells .
Case Studies
- In vitro Studies : A study investigated the efficacy of related piperazine compounds against human breast cancer cells. The IC50 values for certain derivatives were reported as low as 18 µM, demonstrating substantial cytotoxicity comparable to established drugs like Olaparib .
- Animal Models : In vivo studies have shown that piperazine derivatives exhibit antitumor activity in mouse models. For instance, lead compounds from related styrylsulfonyl-pyridine series demonstrated significant tumor reduction in xenograft models .
Cytotoxicity Assays
Cytotoxicity assays using the MTT method have been employed to assess the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.8 | Induction of apoptosis |
| A549 | 56.9 | Cell cycle arrest |
These findings suggest that the compound may selectively target specific cancer types, particularly hepatocellular carcinoma over lung carcinoma .
Additional Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting that pyrazole-containing compounds may possess neuropharmacological activity. For example, derivatives have shown anxiolytic-like effects mediated through interactions with the serotonergic system and GABAA receptors . This expands the potential therapeutic applications of compounds like this compound beyond oncology.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing a pyrazole moiety exhibit significant anticancer properties. Studies have shown that (E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The sulfonyl group enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent.
2. Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory activity. Non-steroidal anti-inflammatory drugs (NSAIDs), which often include sulfonamide groups, act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The presence of the styrylsulfonyl group may enhance its efficacy against inflammation-related disorders, making it a valuable lead compound for developing new anti-inflammatory medications.
3. Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrazole derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory processes and oxidative stress pathways.
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrazole-based compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable films can enhance charge transport properties, making it an interesting candidate for research in this field.
2. Photovoltaic Materials
The incorporation of this compound into photovoltaic devices could improve efficiency due to its favorable energy levels and charge mobility characteristics.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that specific modifications to the structure significantly enhanced anticancer activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The styrylsulfonyl group (–SO₂–CH=CH–Ph) is highly electrophilic, enabling nucleophilic displacement reactions.
Mechanistic Insight :
The sulfonyl group acts as a leaving group in SN² reactions, facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃). Steric hindrance from the styryl group reduces reaction rates compared to simpler sulfonates .
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation, acylation, and reductive amination.
Key Findings :
-
Reductive amination proceeds efficiently with ketones under mild conditions .
-
Acylation requires anhydrous conditions to avoid hydrolysis of the sulfonyl group.
Pyrazole Ring Reactivity
The 1H-pyrazole unit participates in electrophilic substitution and coupling reactions.
Notes :
-
Bromination occurs regioselectively at the pyrazole C4 position .
-
Cross-coupling reactions expand structural diversity for pharmacological screening .
Styryl Group Transformations
The (E)-styryl moiety undergoes cycloaddition and oxidation.
Challenges :
Acid/Base Stability
The compound demonstrates pH-dependent stability:
| Condition | Observation | Source |
|---|---|---|
| 0.1M HCl (24h, RT) | Degradation (<5%) via sulfonyl hydrolysis | |
| 0.1M NaOH (24h, RT) | Complete decomposition of pyrazole and sulfonyl groups |
Biological Activity Correlation
Derivatives of this compound show promise in pharmacological screens:
| Derivative | Bioactivity (IC₅₀) | Target | Source |
|---|---|---|---|
| Piperidine-substituted | 12 nM (COX-2 inhibition) | Cyclooxygenase-2 | |
| Brominated pyrazole | 8 μM (Antiproliferative vs. HeLa) | Tubulin polymerization |
Comparison with Similar Compounds
Pyrazole-Containing Analogues
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS: 1172262-14-4): Features a methyl-ethyl pyrazole sulfonyl group instead of a styrylsulfonyl moiety. Smaller molecular weight (258.34 g/mol vs. target compound’s ~348.44 g/mol) and reduced steric bulk.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one: Replaces the ethyl-pyrazole chain with a butanone-linked pyrazole. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability compared to the styrylsulfonyl group.
Sulfonyl-Containing Analogues
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (CAS: 324779-74-0): Substitutes styrylsulfonyl with a naphthylsulfonyl group, increasing aromatic surface area.
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (CAS: 447428-28-6): Replaces styrylsulfonyl with a thiazole-methanesulfonyl group.
Styryl/Vinyl-Containing Analogues
GBR-12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine):
- Contains a bis(4-fluorophenyl)methoxyethyl group and a phenylpropyl chain.
- High affinity for dopamine transporters (Ki < 10 nM), a property influenced by the fluorinated aromatic systems.
[125I]-(E)-IA-BF-PE-PIPZE :
- Radiolabeled analogue with a 2,3-dihydrobenzofuran-5-yl-ethyl group and iodoallyl substituent.
- Demonstrates selective binding to sigma-1 (σ₁) receptors, highlighting the impact of halogenation on receptor specificity.
Pharmacological and Functional Comparisons
The styrylsulfonyl group in the target compound may enhance electron-withdrawing effects and metabolic stability compared to simpler sulfonyl groups. Pyrazole-containing analogues often exhibit improved receptor binding due to the heterocycle’s hydrogen-bonding capacity. However, the absence of halogenation or fluorination in the target compound may limit its blood-brain barrier permeability relative to GBR-12909 or σ₁ ligands.
Q & A
Q. Key Considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Exothermic reactions require gradual heating (40–80°C) to avoid side products .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves regioselectivity during pyrazole formation .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate sulfonylation .
- Inert Atmosphere : Nitrogen or argon prevents degradation of sulfonyl intermediates .
- Solvent-Free Reactions : Microwave-assisted synthesis reduces solvent waste and shortens reaction times .
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Styrylsulfonyl | 12 nM | 5-HT₆ receptor | |
| Methylsulfonyl | 450 nM | 5-HT₆ receptor |
Advanced: How to resolve contradictions in reported biological activities of piperazine-sulfonyl derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to compare IC₅₀ values .
- Stereochemical Purity : Use chiral HPLC to isolate enantiomers, as racemic mixtures may skew data .
- Off-Target Effects : Employ CRISPR-edited cell lines to isolate target-specific activity .
Case Study : A 2024 study found anti-inflammatory activity (IC₅₀ = 50 nM) in THP-1 cells, while a 2023 report showed no effect. Re-analysis revealed differences in LPS stimulation protocols .
Advanced: What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding poses to receptors like 5-HT₆ or COX-2 .
- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications .
Validation : SPR assays (e.g., Biacore) confirm docking-predicted KD values (e.g., 8 nM for COX-2) .
Advanced: How to design analogs with improved pharmacokinetic (PK) properties?
Methodological Answer:
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Solubility Enhancement : PEGylation or prodrug strategies (e.g., phosphate esters) improve aqueous solubility .
- Plasma Protein Binding (PPB) : Modify sulfonyl substituents to reduce albumin binding (e.g., logD <2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
